molecular formula C7H7ClO B146294 3-Chlorobenzyl alcohol CAS No. 873-63-2

3-Chlorobenzyl alcohol

Cat. No.: B146294
CAS No.: 873-63-2
M. Wt: 142.58 g/mol
InChI Key: ZSRDNPVYGSFUMD-UHFFFAOYSA-N
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Description

3-Chlorobenzyl alcohol: is an organic compound with the molecular formula C7H7ClO . It is a derivative of benzyl alcohol where a chlorine atom is substituted at the third position of the benzene ring. . It is a colorless liquid with a mild aromatic odor and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

3-Chlorobenzyl alcohol is a chemical compound with the formula C7H7ClO. It is structurally similar to dichlorobenzyl alcohol, which is known to be a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . .

Mode of Action

It is likely to share some similarities with dichlorobenzyl alcohol, which is known to have antibacterial, antiviral, and local anesthetic properties . The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

It is known that alcohols can undergo a variety of reactions, including conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .

Pharmacokinetics

Dichlorobenzyl alcohol is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes . The concentration in saliva after 120 minutes represents about 50% of the administered dose .

Result of Action

Dichlorobenzyl alcohol has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to keep away from open flames, hot surfaces, and sources of ignition .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed:

    Oxidation: 3-Chlorobenzaldehyde.

    Reduction: 3-Chlorotoluene.

    Substitution: 3-Chlorobenzyl chloride.

Comparison with Similar Compounds

    4-Chlorobenzyl alcohol: Similar structure but with the chlorine atom at the fourth position.

    2-Chlorobenzyl alcohol: Chlorine atom at the second position.

    3-Bromobenzyl alcohol: Bromine atom instead of chlorine at the third position.

    3-Methylbenzyl alcohol: Methyl group instead of chlorine at the third position.

Comparison:

3-Chlorobenzyl alcohol is unique due to the position of the chlorine atom, which influences its reactivity and physical properties. For instance, the presence of the chlorine atom at the third position makes it more reactive in nucleophilic substitution reactions compared to its 2- and 4-chloro counterparts . Additionally, the electron-withdrawing effect of the chlorine atom enhances its acidity compared to 3-Methylbenzyl alcohol .

Properties

IUPAC Name

(3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRDNPVYGSFUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236273
Record name 3-Chlorobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-63-2
Record name 3-Chlorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzyl alcohol
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Record name 3-Chlorobenzyl alcohol
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Record name 3-chlorobenzyl alcohol
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Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-iodobenzyl alcohol (0.537 g, 2.0 mmol) in THF (10 mL) was added to sodium hydride (88 mg of a 60% dispersion in mineral oil, 2.2 mmol) at 0° C. with stirring under nitrogen. After 5 min the mixture was cooled to −78° C. and n-butyl-lithium (2.5 M in hexanes, 1.66 mL, 4.15 mmol) was added over 6 min. After a further 5 min a solution of N-(4-methoxyphenyl)-N-(-2,2,2-trifluoroethylidene)amine (0.406 g, 2.0 mmol) in THF (2 mL) was added over 5 min. After a further 5 min the reaction was quenched with saturated ammonium chloride solution and the mixture was warmed to ambient temperature and partitioned between ethyl acetate and brine. The organic layer was dried (Na2SO4) and evaporated to a gum which was purified by chromatography on silica (eluting with 2% methanol/chloroform) to give N-{1-[4-chloro-2-(hydroxymethyl)phenyl]-2,2,2-trifluoroethyl}-N-(4-methoxyphenyl)amine as a 1:1.7 mixture with 3-chlorobenzyl alcohol (0.38 g) as a gum: MS 346.4 (M+1).
Quantity
0.537 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step Two
Quantity
0.406 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Chlorobenzyl alcohol participate in chemical reactions, and what are the downstream effects?

A1: While the provided research doesn't focus on this compound's direct biological activity, it serves as a valuable building block in various chemical reactions. For example, it can be used to functionalize mesoporous silica MCM-41 via electron beam irradiation. [] This functionalization allows MCM-41 to be used in drug delivery systems, especially for blood disorder medications. []

Q2: What is the structural characterization of this compound?

A2: While the provided articles don't explicitly state the molecular formula and weight of this compound, they do indicate its structure. It consists of a benzene ring with a hydroxyl group (-OH) attached to a methyl group (-CH2-) at one position, and a chlorine atom (-Cl) at the meta position relative to the methyl group.

Q3: Has computational chemistry been used to study this compound?

A3: The provided research does not delve into computational chemistry studies specifically on this compound.

Q4: What are the known Structure-Activity Relationships (SAR) involving this compound?

A5: The research highlights an important SAR aspect using a related compound, 3-chlorobenzyl arenesulfonate. Introducing the 3-chloro substituent into the benzyl group increases the selectivity for water over trifluoroethanol in the solvolysis reaction by approximately 50%. [] This finding emphasizes the influence of substituent position on the reactivity and selectivity of the molecule.

Q5: What analytical methods are used to characterize and quantify this compound?

A7: While the provided research doesn't explicitly detail analytical methods for this compound, it does discuss techniques like Fourier-transform spectroscopy for characterizing functionalized MCM-41, which incorporates this compound. [] Additionally, the research on MOCA-DNA adducts employs the 32P postlabeling assay and High-performance liquid chromatography (HPLC) for separation and analysis. [, , ]

Q6: What is known about the environmental impact and degradation of this compound?

A6: The provided research does not include information about the environmental impact and degradation of this compound.

Q7: Are there alternative compounds to this compound in its various applications?

A9: While the research doesn't explicitly compare alternatives to this compound, it indicates that other alcohols like 3-aminopropyltriethoxysilane (APTS), 3-methoxybenzyl alcohol, and various nitrobenzyl alcohols can also functionalize MCM-41 for drug delivery applications. [] This suggests potential alternatives exist, but further research is needed for direct comparisons.

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